molecular formula C20H15Cl2N3O2S B14952939 3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B14952939
M. Wt: 432.3 g/mol
InChI Key: VWSHTFTYJZCRCO-UHFFFAOYSA-N
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Description

The compound 3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic amide featuring a benzothiophene core substituted with chlorine atoms at positions 3 and 5. The carboxamide group links the benzothiophene to a pyrazolone ring system bearing methyl groups at positions 1 and 5 and a phenyl substituent at position 6.

Properties

Molecular Formula

C20H15Cl2N3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15Cl2N3O2S/c1-11-17(20(27)25(24(11)2)13-6-4-3-5-7-13)23-19(26)18-16(22)14-9-8-12(21)10-15(14)28-18/h3-10H,1-2H3,(H,23,26)

InChI Key

VWSHTFTYJZCRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

3,6-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15Cl2N3O2SC_{20}H_{15}Cl_{2}N_{3}O_{2}S with a molecular weight of 432.31 g/mol. The compound features a benzothiophene moiety linked to a pyrazole derivative, which is known to influence its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Antiviral Activity : Studies indicate that derivatives of pyrazole compounds can inhibit viral replication. For instance, related pyrazole derivatives have shown effectiveness against hepatitis C virus (HCV) and herpes simplex virus (HSV) .
  • Anticancer Properties : Research has suggested that compounds containing the benzothiophene structure possess anticancer properties. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes and cancer progression .
  • Interference with Viral Replication : Similar compounds have been shown to disrupt viral life cycles by targeting viral enzymes or host cell factors necessary for replication .
  • Induction of Apoptosis : Some studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFocusFindings
Dawood et al. (2020)Antiviral efficacyNew pyrazole derivatives reduced HSV-1 plaque formation by up to 69% .
Wu et al. (2021)HCV inhibitionPyrazole amides showed EC50 values ranging from 5 to 28 μM against HCV .
Manvar et al. (2022)Anticancer activityCompounds demonstrated significant inhibition of cancer cell lines through kinase pathway modulation .

Comparison with Similar Compounds

Substituent Variations on the Benzothiophene Core

  • 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide (): Key Difference: Contains a single chlorine substituent at position 3 of the benzothiophene ring, compared to the 3,6-dichloro substitution in the target compound. Impact: Reduced halogenation decreases molecular weight (397.88 g/mol vs. 456.96 g/mol for the target compound) and may lower lipophilicity (ClogP ≈ 3.5 vs. ~4.2 for the dichloro analog). Synthetic Complexity: Mono-chlorination simplifies synthesis compared to regioselective dihalogenation required for the target compound .
  • 3-Chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-1-benzothiophene-2-carboxamide ():

    • Key Difference : Replaces the carboxamide (-CONH-) linkage with a carbamothioyl (-NH-CS-NH-) group.
    • Impact : The thioamide group enhances metal coordination capacity, as seen in related pyrazolone-thioamide complexes (), but reduces hydrolytic stability compared to carboxamides .

Variations in the Pyrazolone Substituents

  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Key Difference: Substitutes the benzothiophene-carboxamide with a dichlorophenyl-acetamide group. 56.33° in the target compound). Hydrogen bonding forms R₂²(10) dimers, a motif absent in benzothiophene analogs .

Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
Target Compound C₂₁H₁₇Cl₂N₄O₂S₂ 456.96 3,6-dichlorobenzothiophene-carboxamide 4.2
3-Chloro-benzothiophene analog () C₂₀H₁₆ClN₃O₂S 397.88 3-chlorobenzothiophene-carboxamide 3.5
2-(2,4-Dichlorophenyl)acetamide analog () C₁₉H₁₇Cl₂N₃O₂ 406.26 Dichlorophenyl-acetamide 3.8

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via amide coupling reactions, typically involving carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. For example, describes a protocol where 2,4-dichlorophenylacetic acid is reacted with 4-aminoantipyrine under triethylamine catalysis at 273 K, followed by extraction and crystallization . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization from methylene chloride.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. demonstrates that orthorhombic crystals (space group P21_121_121_1) with unit cell parameters a = 8.422 Å, b = 9.295 Å, and c = 14.501 Å provide atomic-level resolution. Hydrogen bonding networks (e.g., N–H⋯O interactions forming R_2$$^2(10) dimers) and dihedral angles between aromatic rings (e.g., 48.45°–80.70°) are critical for confirming stereoelectronic properties .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., pyrazolone and benzothiophene moieties).
  • FTIR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 231.25 for related analogs in ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological interactions or reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. highlights docking studies to predict binding affinities to target proteins, such as enzymes or receptors. For example, molecular dynamics simulations can assess steric compatibility and hydrogen-bonding interactions in active sites .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between SCXRD (rigid lattice) and solution-state NMR (dynamic conformers) arise from torsional flexibility. For instance, notes steric repulsion causing rotation of the amide group (dihedral angles >64°), which may not be fully captured in solution. Combining variable-temperature NMR with SCXRD refinement (e.g., using CrystalExplorer for Hirshfeld surface analysis) reconciles such differences .

Q. How do substituents on the pyrazolone ring influence pharmacological activity?

The 1,5-dimethyl and 3-oxo groups enhance metabolic stability, while the phenyl ring modulates lipophilicity. emphasizes pyrazolone derivatives’ roles as analgesic agents, suggesting structure-activity relationship (SAR) studies to optimize bioactivity. In vitro assays (e.g., cyclooxygenase inhibition) and pharmacokinetic profiling (e.g., plasma stability) are critical .

Q. What are the challenges in analyzing hydrogen-bonding networks in polymorphic forms?

Polymorphs exhibit varying hydrogen-bonding motifs (e.g., dimeric vs. chain arrangements). reveals R_2$$^2(10) dimers stabilized by N–H⋯O bonds, while other forms may adopt C–H⋯Cl or π-π stacking. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs, with lattice energy calculations (via CrystalExplorer) guiding stability predictions .

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